molecular formula C15H10ClFN4OS B11664993 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664993
M. Wt: 348.8 g/mol
InChI Key: KNTGNPOEVPVMEC-QGMBQPNBSA-N
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Description

3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-fluorobenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-chlorothiophen-2-yl)-N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its combination of a chlorothiophene ring and a fluorophenyl group, which imparts unique electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H10ClFN4OS

Molecular Weight

348.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H10ClFN4OS/c16-14-6-5-13(23-14)11-7-12(20-19-11)15(22)21-18-8-9-1-3-10(17)4-2-9/h1-8H,(H,19,20)(H,21,22)/b18-8+

InChI Key

KNTGNPOEVPVMEC-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl)F

Origin of Product

United States

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